3-(Phenylsulfonyl)thiophene
Overview
Description
It has a molecular formula of C33H37OP and a molecular weight of 480.632 g/mol . This compound is notable for its unique structure, which includes two cyclohexyl groups and a methoxynaphthalene moiety.
Mechanism of Action
Target of Action
It is known that thiophene derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura coupling reactions . In these reactions, the thiophene compound participates in a transition metal-catalyzed carbon–carbon bond-forming process. The reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that thiophene derivatives can participate in various chemical reactions, including the suzuki–miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
As a thiophene derivative, it’s likely that its actions would result in the formation of new carbon-carbon bonds through reactions like the suzuki–miyaura coupling . This could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 3-(Phenylsulfonyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives often participate, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-188687 involves the reaction of dicyclohexylphosphine with 1-bromo-2-methoxynaphthalene under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of WL-188687 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
WL-188687 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
WL-188687 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
WL-276: Another phosphane compound with similar catalytic properties.
AT-101: A compound with comparable biological activity but different structural features.
Uniqueness
WL-188687 is unique due to its specific combination of cyclohexyl and methoxynaphthalene groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(benzenesulfonyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGLKPFTYFIQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333959 | |
Record name | 3-(Phenylsulfonyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16718-05-1 | |
Record name | 3-(Phenylsulfonyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16718-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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